molecular formula C18H20BrNO4 B5031381 3,5-DIMETHYL 4-(3-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5031381
M. Wt: 394.3 g/mol
InChI Key: MRHZJJHVJUUOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural motif widely explored in medicinal chemistry for its calcium channel modulation properties. Structurally, it features a 1,4-dihydropyridine core substituted with a 3-bromophenyl group at position 4 and methyl groups at positions 1, 2, and 4. The ester moieties at positions 3 and 5 are both methyl groups, distinguishing it from other derivatives with bulkier ester substituents.

Synthesis of such compounds typically follows the Hantzsch reaction, involving condensation of an aldehyde (e.g., 3-bromobenzaldehyde), β-keto esters, and ammonium acetate in a solvent system (e.g., ethanol or water) . The 1,4-DHP ring adopts a puckered conformation, as observed in X-ray crystallography studies of analogous compounds, with deviations from planarity influenced by substituents .

Properties

IUPAC Name

dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-7-6-8-13(19)9-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHZJJHVJUUOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of these conditions to increase yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a dihydropyridine derivative, it may have potential as a calcium channel blocker, which is useful in treating cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound, particularly its derivatives, often involves interaction with calcium channels in biological systems. By blocking these channels, it can affect the contraction of smooth muscles and the function of the cardiovascular system. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogous 1,4-DHP derivatives:

Compound Name Phenyl Substituent Ester Groups (3,5) Additional Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound: 3,5-Dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-DHP-3,5-dicarboxylate 3-Bromophenyl Methyl 1,2,6-Trimethyl ~438.3 (calculated) Hypothesized calcium channel modulation; enhanced lipophilicity due to bromine
(S)-3-Ethyl 5-methyl 4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate 3-Nitrophenyl Ethyl/Methyl 2,6-Dimethyl ~390.4 Potential vasodilatory activity; nitro group enhances electron-withdrawing effects
Nimodipine Related Compound B 3-Nitrophenyl 2-Methoxyethyl 2,6-Dimethyl ~438.4 Neuroprotective applications; methoxy esters improve solubility
Dimethyl 4-(4-formylphenyl)-1,4-DHP-3,5-dicarboxylate 4-Formylphenyl Methyl 2,6-Dimethyl ~355.4 Crystal structure shows boat conformation; formyl group enables further derivatization
Dimethyl 4-(4-methoxyphenyl)-1,4-DHP-3,5-dicarboxylate 4-Methoxyphenyl Methyl 2,6-Dimethyl ~329.4 Methoxy group donates electrons; may reduce oxidative stability
Dimethyl 4-(4-fluorophenyl)-1,4-DHP-3,5-dicarboxylate 4-Fluorophenyl Methyl 2,6-Diisopropyl ~405.4 Fluorine enhances electronegativity; diisopropyl groups increase steric bulk

Key Observations:

Substituent Effects on Electronic Properties: The 3-bromophenyl group in the target compound provides strong electron-withdrawing effects, comparable to the 3-nitrophenyl group in nimodipine analogs . 4-Methoxyphenyl derivatives exhibit electron-donating effects, which could reduce oxidative degradation but may compromise calcium channel blocking efficacy .

Conformational Differences :

  • X-ray studies of 4-(4-formylphenyl)-1,4-DHP reveal a boat-shaped puckering of the dihydropyridine ring, with deviations of 0.17–0.39 Å from planarity . The 1,2,6-trimethyl groups in the target compound may exacerbate this puckering, altering interactions with biological targets.

Biological Activity Trends :

  • 3-Nitrophenyl derivatives (e.g., nimodipine) are well-documented for neuroprotective effects , whereas 4-fluorophenyl analogs may exhibit higher selectivity due to fluorine’s electronegativity . The target compound’s bromine substituent could enhance binding affinity in hydrophobic pockets.

Synthetic Considerations: The Hantzsch reaction remains the primary synthetic route, but solvent choice (e.g., water in vs. ethanol) impacts yield and purity. The target compound’s trimethyl substituents may require optimized stoichiometry to avoid side products.

Biological Activity

3,5-Dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines (DHPs), which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific DHP derivative, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN2O4C_{19}H_{22}BrN_{2}O_{4} with a molecular weight of approximately 404.29 g/mol. The presence of the bromophenyl group is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various DHPs. Specifically, derivatives with a bromophenyl moiety have shown selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Key Findings:

  • Cytotoxicity : Compounds similar to this compound exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cells. For instance:
    • HeLa cells: IC50 = 2.3 µM
    • MCF-7 cells: IC50 = 5.2 µM
      These values indicate a higher selectivity for cancer cells compared to normal human fibroblast cells (GM07492) .
CompoundCell LineIC50 (µM)Selectivity Index
DHP with bromophenylHeLa2.3>1.6
DHP with bromophenylMCF-75.2>1.6

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : DHPs can interfere with cell cycle progression.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells.
  • Reversal of Multidrug Resistance : Certain DHPs have been shown to enhance the efficacy of conventional chemotherapeutics by overcoming resistance mechanisms in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have demonstrated antimicrobial effects against various pathogens:

  • Bacterial Inhibition : The presence of the bromophenyl group enhances activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Significant antifungal activity has been reported against species such as Candida albicans .

Case Studies

A notable study evaluated a series of DHP derivatives including the compound . The results indicated that modifications at the phenyl ring significantly influenced both anticancer and antimicrobial activities. The study utilized several cell lines and microbial strains to assess the efficacy and selectivity of these compounds.

Q & A

Q. What are the standard synthetic routes for preparing this dihydropyridine derivative, and how can purity be validated?

The synthesis typically involves a multi-step Hantzsch dihydropyridine reaction, starting with a β-ketoester (e.g., dimethyl or diethyl acetylenedicarboxylate), a substituted aldehyde (e.g., 3-bromobenzaldehyde), and ammonium acetate. Key steps include cyclocondensation under reflux in ethanol or methanol . Purity validation employs:

  • Chromatography : TLC or HPLC to monitor reaction progress.
  • Spectroscopy :
    • NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the 3-bromophenyl group) .
    • IR : Carboxylate C=O stretches near 1700 cm⁻¹ .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters include:

  • R-factor : < 0.05 for high-quality data.
  • Torsion angles : To validate dihydropyridine ring puckering .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyridine ring be performed to assess biological activity?

The Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) quantify nonplanar distortions in the 1,4-dihydropyridine ring. Computational tools like Gaussian or ORCA calculate these using DFT (B3LYP/6-31G* basis set). Experimental validation combines SCXRD with SHELXL-refined torsion angles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Systematic SAR Studies : Vary substituents (e.g., replacing 3-bromophenyl with 3-nitrophenyl) and compare bioassay results (e.g., IC₅₀ in cancer cell lines) .
  • Meta-analysis : Pool data from orthogonal assays (e.g., antimicrobial disk diffusion vs. microdilution) to identify outliers .

Q. How can computational modeling predict interactions with biological targets (e.g., calcium channels)?

  • Docking : Use AutoDock Vina or Schrödinger to model ligand binding to L-type calcium channels (PDB: 6JP5).
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .

Methodological Notes

  • Synthesis Optimization : Replace protic solvents (ethanol) with ionic liquids to enhance yield .
  • Crystallization : Use vapor diffusion (hexane/ethyl acetate) for high-quality crystals .
  • Validation : Cross-check NMR assignments with DEPT-135 to distinguish CH₂ and CH₃ groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.